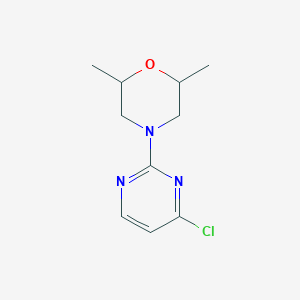
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is a heterocyclic compound that contains both pyrimidine and morpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine typically involves the reaction of 4-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the morpholine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing the reaction time significantly .
化学反应分析
Types of Reactions
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Substitution Reactions: The methyl groups on the morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the rings .
科学研究应用
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral replication mechanisms.
Biological Research: The compound is studied for its potential antiviral and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes. The pyrimidine ring is crucial for binding to the active site of these enzymes, thereby inhibiting their function .
相似化合物的比较
Similar Compounds
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Used in the synthesis of HIV-1 reverse transcriptase inhibitors.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Uniqueness
4-(4-Chloropyrimidin-2-YL)-2,6-dimethylmorpholine is unique due to the presence of both pyrimidine and morpholine rings, which confer specific chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in the synthesis of various biologically active compounds .
属性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
4-(4-chloropyrimidin-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-4-3-9(11)13-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
PWZOIOZBGIAUAU-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)

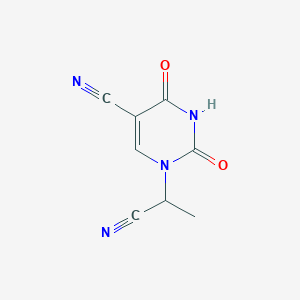
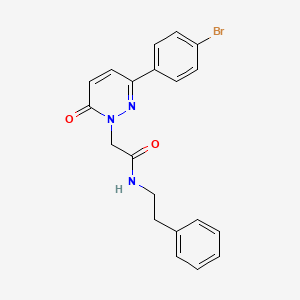
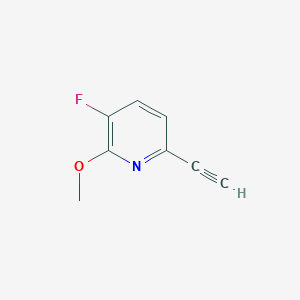

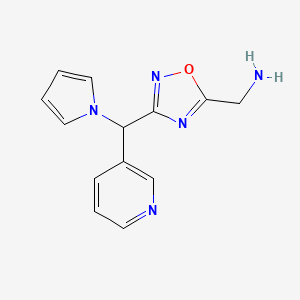
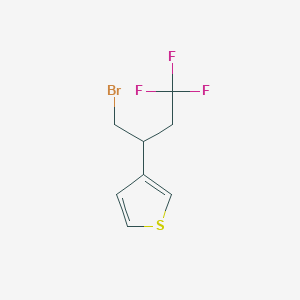
![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
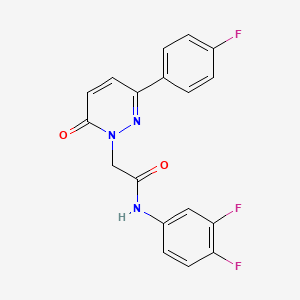
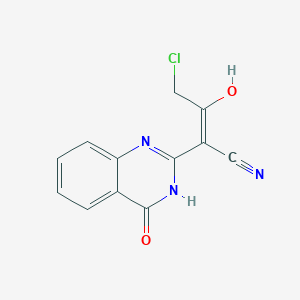
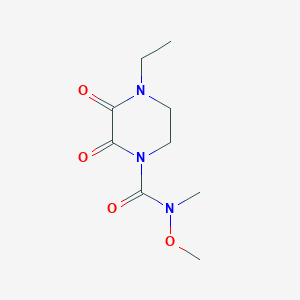
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
